![molecular formula C19H18O5S B2660633 3-(Benzenesulfonyl)-6-tert-butyl-8-hydroxychromen-2-one CAS No. 902506-98-3](/img/structure/B2660633.png)
3-(Benzenesulfonyl)-6-tert-butyl-8-hydroxychromen-2-one
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Overview
Description
Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds .
Synthesis Analysis
Benzenesulfonyl chloride is prepared by the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride . Another method involves a reaction between benzene and chlorosulfuric acid .Molecular Structure Analysis
The molecular structure of benzenesulfonyl chloride consists of a benzene ring attached to a sulfonyl group (SO2Cl) . The sulfonyl group is a functional group consisting of a sulfur atom bonded to two oxygen atoms and one chlorine atom .Chemical Reactions Analysis
Benzenesulfonyl chloride is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively . It reacts with compounds containing reactive N-H and O-H bonds .Physical And Chemical Properties Analysis
Benzenesulfonyl chloride is a colourless liquid with a density of 1.384 g/mL at 25 °C (lit.) . It has a melting point of 13 to 14 °C and reacts with water .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(Benzenesulfonyl)-6-tert-butyl-8-hydroxychromen-2-one, focusing on six unique fields:
Anticancer Activity
3-(Benzenesulfonyl)-6-tert-butyl-8-hydroxychromen-2-one has shown potential as an anticancer agent. Its structure allows it to interact with various cellular pathways, inhibiting the proliferation of cancer cells. Studies have demonstrated its efficacy against multiple cancer cell lines, including breast, colon, and renal cancers . The compound’s ability to induce apoptosis and inhibit angiogenesis makes it a promising candidate for further development in cancer therapy.
Antioxidant Properties
The presence of the hydroxy group in the chromen-2-one structure contributes to its antioxidant properties. This compound can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging . Its antioxidant activity has been explored in various in vitro and in vivo models, showing significant potential in protecting cells from oxidative damage.
Anti-inflammatory Effects
Research has indicated that 3-(Benzenesulfonyl)-6-tert-butyl-8-hydroxychromen-2-one exhibits anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases . This makes it a potential therapeutic agent for conditions such as arthritis, inflammatory bowel disease, and other chronic inflammatory disorders.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties against a range of bacterial and fungal pathogens. Its mechanism of action involves disrupting microbial cell membranes and inhibiting essential enzymes . The broad-spectrum antimicrobial activity of 3-(Benzenesulfonyl)-6-tert-butyl-8-hydroxychromen-2-one suggests its potential use in developing new antibiotics and antifungal agents.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit various enzymes, including those involved in metabolic pathways and disease processes. By targeting specific enzymes, 3-(Benzenesulfonyl)-6-tert-butyl-8-hydroxychromen-2-one can modulate biochemical pathways, offering potential therapeutic benefits in conditions like diabetes, neurodegenerative diseases, and cardiovascular disorders.
Molbank Springer Springer MDPI : Springer : Springer : Springer : MDPI
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(benzenesulfonyl)-6-tert-butyl-8-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5S/c1-19(2,3)13-9-12-10-16(18(21)24-17(12)15(20)11-13)25(22,23)14-7-5-4-6-8-14/h4-11,20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVNGFNHYIDXLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-6-tert-butyl-8-hydroxychromen-2-one |
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